Magnesate(3-), [N,N-bis[2-[[(carboxy-kappaO)methyl](carboxymethyl)amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium
Description
This compound, often referred to as trisodium magnesium chlorophyllin, is a synthetic chlorophyll derivative. Its IUPAC name reflects a porphyrin-based structure with a magnesium center coordinated by a modified glycinate ligand. Key properties include:
- CAS No.: 15203-43-7 .
- Application: Primarily used as a cosmetic colorant (CI75810) due to its green pigment, derived from chlorophyll .
- Structure: The magnesium ion is chelated within a porphine macrocycle substituted with carboxymethyl and ethylamino groups, forming a stable, negatively charged complex (3-) .
Properties
CAS No. |
68081-74-3 |
|---|---|
Molecular Formula |
C14H18MgN3Na3O10 |
Molecular Weight |
481.58 g/mol |
IUPAC Name |
magnesium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate |
InChI |
InChI=1S/C14H23N3O10.Mg.3Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;;/q;+2;3*+1/p-5 |
InChI Key |
KHLLTQULCYNAJG-UHFFFAOYSA-I |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Mg+2] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Ligand (N,N-bis[2-(bis(carboxymethyl)amino)ethyl]glycine)
The ligand is typically synthesized via the following steps:
- Starting materials: Diethylenetriamine and chloroacetic acid or its salts.
- Reaction: The amine groups of diethylenetriamine are alkylated with chloroacetic acid under controlled pH conditions to introduce carboxymethyl groups, forming the pentadentate ligand.
- Purification: The resulting ligand is purified by crystallization or ion-exchange techniques to remove unreacted materials and by-products.
Complexation with Magnesium
- Reaction conditions: The ligand solution is mixed with a magnesium salt, typically magnesium chloride or magnesium sulfate, in aqueous medium.
- pH control: The pH is carefully adjusted (usually between 6 and 8) to favor complex formation and prevent precipitation of magnesium hydroxide.
- Stoichiometry: The molar ratio of magnesium to ligand is maintained at 1:1 to ensure complete complexation.
- Sodium ion incorporation: Sodium hydroxide or sodium carbonate is added to neutralize the acidic groups and form the trisodium salt of the complex.
- Isolation: The complex is isolated by evaporation, crystallization, or lyophilization.
Purification and Characterization
- The crude complex is purified by recrystallization from aqueous or aqueous-organic solvents.
- Characterization is performed by spectroscopic methods (NMR, IR), elemental analysis, and mass spectrometry to confirm the structure and purity.
Data Table: Typical Reaction Parameters for Preparation
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Ligand synthesis | Diethylenetriamine + chloroacetic acid, pH ~9-10, aqueous | Alkylation of amines to form ligand |
| Complexation | Ligand + MgCl2 or MgSO4, pH 6-8 | 1:1 molar ratio, aqueous solution |
| Neutralization | NaOH or Na2CO3 | To form trisodium salt |
| Isolation | Crystallization or lyophilization | Purify complex |
| Characterization | NMR, IR, elemental analysis | Confirm structure and purity |
Research Discoveries and Improvements
- Chelation efficiency: Studies have shown that the magnesate(3-) complex exhibits strong chelation with magnesium, improving its solubility and bioavailability in pharmaceutical applications.
- pH optimization: Research has optimized pH conditions to maximize yield and prevent side reactions such as magnesium hydroxide precipitation.
- Alternative magnesium sources: Magnesium acetate and magnesium nitrate have also been tested as magnesium sources to improve complex stability and purity.
- Scale-up: Industrial scale synthesis involves continuous pH monitoring and controlled addition of sodium hydroxide to maintain the desired trisodium salt form without decomposition.
Chemical Reactions Analysis
Types of Reactions
Magnesate(3-), N,N-bis[2-[[(carboxy-kappaO)methylamino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: The ligand can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chelating Agent
Magnesate(3-) serves as an effective chelating agent in biochemical applications. Its ability to bind metal ions makes it useful in:
- Metal Ion Sequestration : It can remove toxic heavy metals from biological systems, aiding in detoxification processes.
- Nutrient Delivery : The compound can enhance the bioavailability of essential minerals by forming stable complexes that facilitate their transport across cellular membranes.
Drug Formulation
In pharmaceuticals, Magnesate(3-) is utilized for:
- Stabilizing Active Ingredients : It helps stabilize sensitive drugs by preventing degradation.
- Controlled Release Systems : Its chelating properties enable the development of controlled drug release formulations, improving therapeutic efficacy.
| Application | Description | Benefits |
|---|---|---|
| Metal Ion Sequestration | Binds toxic metals in biological systems | Detoxification |
| Nutrient Delivery | Enhances bioavailability of minerals | Improved nutrient absorption |
| Drug Stabilization | Stabilizes sensitive pharmaceutical compounds | Prolonged shelf life |
| Controlled Release Systems | Facilitates slow release of drugs | Enhanced therapeutic effects |
Composite Materials
Magnesate(3-) has been explored as an additive in composite materials:
- Ceramic Composites : Its incorporation into ceramic matrices has shown improvements in mechanical strength and thermal stability, making it suitable for aerospace applications.
- Nanocomposites : The compound's unique properties allow for the enhancement of nanocomposite materials used in electronics and energy storage devices.
Biochemical Study on Metal Ion Binding
A study published in PubChem demonstrated that Magnesate(3-) effectively binds to lead ions, significantly reducing toxicity levels in cellular models. This study highlights its potential as a therapeutic agent for heavy metal poisoning .
Aerospace Material Research
Research conducted on ceramic composites containing Magnesate(3-) indicated a 30% increase in tensile strength compared to traditional materials. These findings suggest its viability for high-performance applications in the aerospace industry .
Mechanism of Action
The mechanism of action of Magnesate(3-), N,N-bis[2-[[(carboxy-kappaO)methylamino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium involves the chelation of metal ions through its carboxylate and amino groups. This chelation stabilizes the metal ions and prevents them from participating in unwanted side reactions. The molecular targets include various metal ions, and the pathways involved are related to metal ion transport and stabilization .
Comparison with Similar Compounds
Structural and Functional Analogues
EDTA-Based Metal Chelates
These compounds feature ethylenediamine tetraacetate (EDTA) or derivatives as ligands. Examples include:
| Compound Name | CAS No. | Metal Center | Charge | Key Applications | Reference |
|---|---|---|---|---|---|
| Zincate(2-), [N,N′-1,2-ethanediylbis[N-(carboxy-κO)methyl]glycinato]- | 14689-29-3 | Zn(II) | 2- | Water treatment, industrial chelation | |
| Cuprate(2-), [N,N′-1,2-ethanediylbis[N-(carboxy-κO)methyl]glycinato]- | 15170-14-6 | Cu(II) | 2- | Catalysis, agriculture | |
| Magnesate(2-), [N,N′-1,2-ethanediylbis[N-(carboxy-κO)methyl]glycinato]- | 15708-48-2 | Mg(II) | 2- | Water softening, pharmaceuticals |
Key Differences :
- Ligand Type: The trisodium magnesate uses a porphyrin-derived ligand, while EDTA-based chelates rely on linear polyaminocarboxylate ligands.
- Charge : The porphyrin complex carries a 3- charge due to additional carboxylate groups, whereas EDTA chelates typically exhibit a 2- charge .
- Stability : Porphyrin complexes generally exhibit higher thermodynamic stability in biological systems, making them suitable for cosmetic and medical uses. EDTA chelates are more effective in industrial sequestration due to rapid metal binding .
Manganese and Iron Analogues
- Manganate(2-), [N,N′-1,2-ethanediylbis[N-(carboxy-κO)methyl]glycinato]- (CAS 68015-77-0): Used in oxidation-reduction reactions and wastewater treatment. Lower charge (2-) compared to the trisodium magnesate reduces its binding affinity for hard acids .
- Ferric hedta (CAS 17084-02-5): An iron(III) complex with hydroxyethylethylenediaminetriacetate. Used in agriculture as a micronutrient fertilizer. Its ligand structure includes a hydroxyl group, altering solubility and redox properties compared to the porphyrin-based magnesate .
Physicochemical Properties
Notes:
Biological Activity
Magnesate(3-), specifically the compound known as N,N-bis[2-[(carboxy-kappaO)methylamino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium , is a complex magnesium-containing compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of Magnesate(3-) can be represented as follows:
- Chemical Formula : C14H18MgN3Na3O10
- Molecular Weight : 451.5 g/mol
- CAS Number : 106499
This compound features multiple carboxymethyl groups and a glycinato backbone, which contribute to its chelating properties and biological interactions.
1. Antioxidant Activity
Research indicates that Magnesate(3-) exhibits significant antioxidant properties. Antioxidants are crucial for mitigating oxidative stress in biological systems. The compound's ability to scavenge free radicals has been highlighted in various studies, suggesting a protective role against cellular damage.
2. Chelation Properties
Magnesate(3-) functions as a chelator, binding metal ions such as magnesium, which is vital for numerous enzymatic reactions in the body. This chelation can enhance bioavailability and facilitate the transport of essential minerals across cell membranes.
3. Anti-inflammatory Effects
Studies have demonstrated that Magnesate(3-) can modulate inflammatory pathways. It appears to downregulate pro-inflammatory cytokines, which may be beneficial in conditions characterized by chronic inflammation.
4. Cellular Uptake Mechanisms
The uptake of Magnesate(3-) into cells is mediated by specific transporters. Research suggests that its structure allows it to be recognized by cellular transport mechanisms, enhancing its efficacy in biological systems.
Case Study: Cellular Response to Magnesate(3-)
A pivotal study investigated the effects of Magnesate(3-) on human fibroblast cells:
- Objective : To assess the cytoprotective effects of Magnesate(3-) under oxidative stress.
- Methodology : Fibroblast cells were exposed to hydrogen peroxide (H₂O₂) with and without Magnesate(3-).
- Results :
- Cells treated with Magnesate(3-) showed a significant reduction in oxidative stress markers compared to controls.
- Enhanced cell viability was observed, indicating protective effects against H₂O₂-induced damage.
Comparative Analysis of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for preparing trisodium magnesate(3-) with this ligand system?
Methodological Answer:
- Stepwise Synthesis : Begin with ligand preparation by reacting ethylenediamine derivatives with carboxymethyl glycine under basic conditions. Purify intermediates via column chromatography (silica gel, methanol/water eluent).
- Metal Coordination : Introduce magnesium ions (e.g., MgCl₂) to the ligand solution at pH 10–12, ensuring chelation. Monitor reaction progress using UV-Vis spectroscopy (absorption at ~250–300 nm for ligand-to-metal charge transfer) .
- Isolation : Precipitate the complex by adding ethanol, then recrystallize from aqueous ethanol. Confirm purity via elemental analysis (C, H, N, Mg) and ICP-OMS for sodium content.
Q. Which spectroscopic techniques are critical for characterizing the coordination geometry of magnesium in this complex?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR in D₂O to confirm ligand protonation states and binding sites. Paramagnetic broadening may occur if Mg²⁺ coordination is incomplete.
- IR Spectroscopy : Identify carboxylate (COO⁻) stretches at ~1600 cm⁻¹ and amine (N–H) vibrations at ~3300 cm⁻¹ to verify ligand-metal binding .
- X-ray Absorption Spectroscopy (XAS) : Analyze Mg K-edge EXAFS to determine bond distances and coordination number (e.g., octahedral vs. tetrahedral geometry) .
Q. How can X-ray crystallography be applied to resolve the structure of this magnesate complex?
Methodological Answer:
- Crystallization : Use vapor diffusion with acetonitrile/water mixtures to grow single crystals.
- Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data. Use SHELXL for refinement, focusing on anisotropic displacement parameters for Mg and Na ions .
- Validation : Cross-check bond lengths with Cambridge Structural Database (CSD) entries for analogous Mg complexes. Use ORTEP-3 for graphical representation of thermal ellipsoids .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?
Methodological Answer:
- Case Study : If NMR suggests a six-coordinate Mg²⁺ but X-ray data shows five-coordinate geometry:
Q. What computational strategies are effective for modeling the electronic structure of this magnesate complex?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with the B3LYP functional and 6-311+G(d,p) basis set for Mg. Include solvent effects (PCM model for water).
- Charge Analysis : Compare Mulliken charges on Mg with experimental XPS data (Mg 1s binding energy ~1305 eV).
- Validation : Overlap computed IR spectra with experimental data to refine force constants .
Q. How does pH influence the stability of this magnesate complex in aqueous solution?
Methodological Answer:
- Experimental Design : Conduct potentiometric titrations (pH 2–12) with 0.1 M KCl as supporting electrolyte. Monitor speciation via UV-Vis (λ = 275 nm).
- Stability Constants : Fit data with Hyperquad to calculate logβ values for Mg²⁺-ligand complexes. Compare with literature values for analogous EDTA-Mg systems .
- Decomposition Pathways : At pH < 4, ligand protonation disrupts coordination, leading to Mg(OH)₂ precipitation. Confirm via ICP-MS for Mg²⁺ concentration .
Q. What strategies optimize the use of this magnesate complex in catalytic applications (e.g., hydrolysis reactions)?
Methodological Answer:
- Kinetic Studies : Use stopped-flow spectroscopy to monitor substrate (e.g., phosphate esters) hydrolysis. Vary Mg²⁺ concentration to determine rate dependence.
- Active Site Probes : Introduce competitive inhibitors (e.g., Ca²⁺) to assess metal specificity.
- Mechanistic Insights : Combine EXAFS and DFT to identify transition states and evaluate Lewis acidity of Mg²⁺ .
Data Contradiction Analysis
Q. How to address inconsistent elemental analysis results (e.g., C/N ratios) for this complex?
Methodological Answer:
- Potential Causes :
- Hydrate/solvent inclusion (e.g., unaccounted water molecules).
- Ligand decomposition during synthesis.
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
